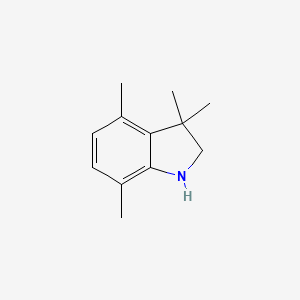
3,3,4,7-tetramethyl-2,3-dihydro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,4,7-Tetramethyl-2,3-dihydro-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by its four methyl groups attached to the indole ring, which can influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,7-tetramethyl-2,3-dihydro-1H-indole typically involves multi-step organic reactions. One common method starts with the preparation of a suitable indole precursor, followed by selective methylation. For instance, starting from 2,3-dihydro-1H-indole, methylation can be achieved using methyl iodide (CH₃I) in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to enhance yield and selectivity. Catalysts such as palladium on carbon (Pd/C) or nickel catalysts can be used in hydrogenation reactions to introduce the dihydro functionality. Large-scale methylation might employ continuous flow reactors to ensure consistent product quality and efficient use of reagents.
Análisis De Reacciones Químicas
Types of Reactions
3,3,4,7-Tetramethyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinonoid structures. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the dihydro-indole to fully saturated indoline derivatives. Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially at positions not occupied by methyl groups. Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration, respectively.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous or alkaline medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Br₂ in acetic acid for bromination, HNO₃ in sulfuric acid for nitration.
Major Products Formed
Oxidation: Quinonoid derivatives.
Reduction: Indoline derivatives.
Substitution: Halogenated or nitrated indoles.
Aplicaciones Científicas De Investigación
3,3,4,7-Tetramethyl-2,3-dihydro-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,3,4,7-tetramethyl-2,3-dihydro-1H-indole depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of methyl groups can influence its binding affinity and specificity. For example, it might inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydro-1H-indole: Lacks the methyl groups, making it less sterically hindered and potentially more reactive in certain reactions.
1,3,3-Trimethyl-2-methyleneindoline: Contains a methylene group, which can participate in different types of chemical reactions compared to the tetramethyl derivative.
1,4,7-Trimethyl-2,3-dihydro-1H-indene: Similar structure but with different substitution patterns, affecting its chemical properties and reactivity.
Uniqueness
3,3,4,7-Tetramethyl-2,3-dihydro-1H-indole is unique due to its specific substitution pattern, which can influence its chemical behavior and potential applications. The presence of four methyl groups can affect its solubility, stability, and interaction with other molecules, making it distinct from other indole derivatives.
This compound’s unique structure and properties make it a valuable subject of study in various fields, from synthetic chemistry to biological research.
Propiedades
Fórmula molecular |
C12H17N |
|---|---|
Peso molecular |
175.27 g/mol |
Nombre IUPAC |
3,3,4,7-tetramethyl-1,2-dihydroindole |
InChI |
InChI=1S/C12H17N/c1-8-5-6-9(2)11-10(8)12(3,4)7-13-11/h5-6,13H,7H2,1-4H3 |
Clave InChI |
UYRNQNZTNDYGGJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=C(C=C1)C)NCC2(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


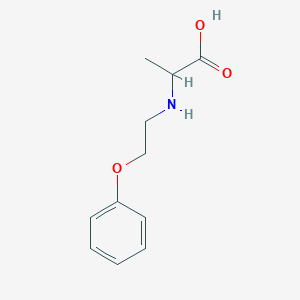
![3-[2-(3-Amino-1H-1,2,4-triazol-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B13073926.png)
![1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B13073928.png)
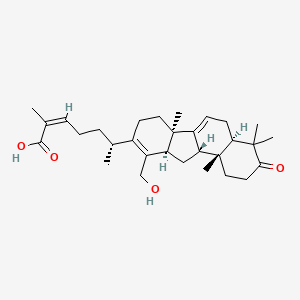
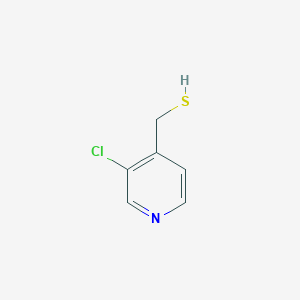
![6-Bromo-3-fluoro-pyrazolo[1,5-a]pyrimidine](/img/structure/B13073955.png)
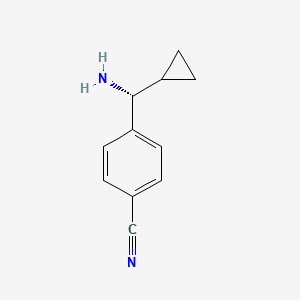
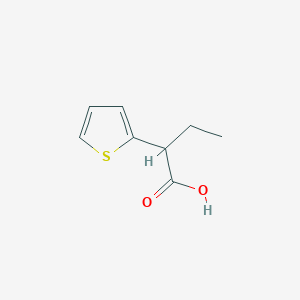
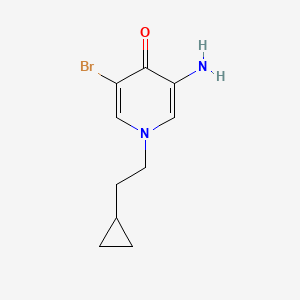
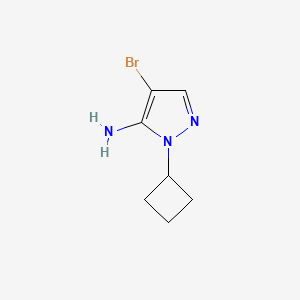
![2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol](/img/structure/B13073980.png)

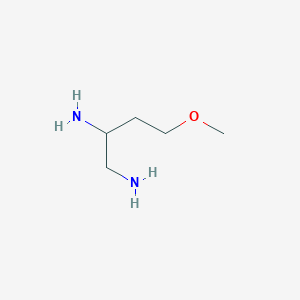
![(3E)-2-(Morpholin-4-YL)-3-[(4-nitrophenyl)methylidene]cyclopent-1-ene-1-carbaldehyde](/img/structure/B13074000.png)
